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molecular formula C7H7ClN4 B585758 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 140910-77-6

8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine

Cat. No. B585758
M. Wt: 182.611
InChI Key: WRIZHZWOARGYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08168637B2

Procedure details

To 3-chloro-2-hydrazinopyrazine (3.0 g, 20.75 mmol), prepared from 2,3-dichloropyrazine and hydrazine using a procedure analogous to that described in the literature (Huynh-Dinh et al, J. Org. Chem. 1979, 44, 1028), was added 8 mL of triethyl orthopropionate. After refluxing for 10 h, the reaction was cooled down to ambient temperature and the precipitate was filtered. The solid was purified by flash chromatography (100% ethyl acetate, then 10% methanol in ethyl acetate) to give 2.73 g of the title compound as a solid. 1H NMR (500 MHz, CDCl3) δ 1.54 (t, 3H, J=7.6 Hz), 3.16 (q, 2H, J=7.8 Hz), 7.70 (d, 1H, J=4.5 Hz), 7.83 (d, 1H, J=4.8 Hz).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH:8][NH2:9])=[N:4][CH:5]=[CH:6][N:7]=1.ClC1C(Cl)=NC=CN=1.NN.[C:20](OCC)(OCC)(OCC)[CH2:21][CH3:22]>>[Cl:1][C:2]1[C:3]2[N:4]([C:20]([CH2:21][CH3:22])=[N:9][N:8]=2)[CH:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C(=NC=CN1)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CN=C1Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
C(CC)(OCC)(OCC)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 10 h
Duration
10 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
CUSTOM
Type
CUSTOM
Details
The solid was purified by flash chromatography (100% ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=2N(C=CN1)C(=NN2)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.73 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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